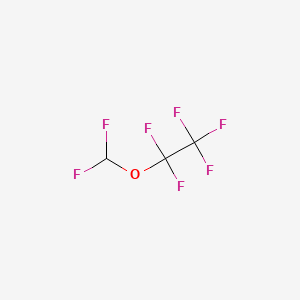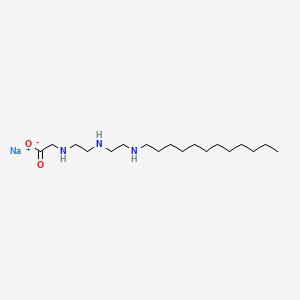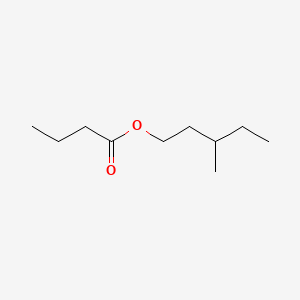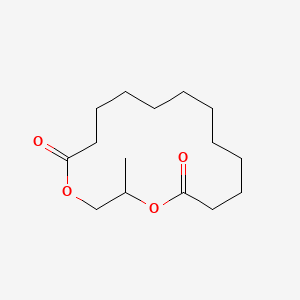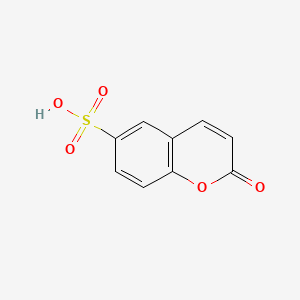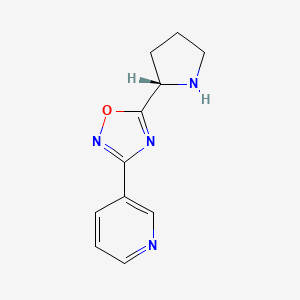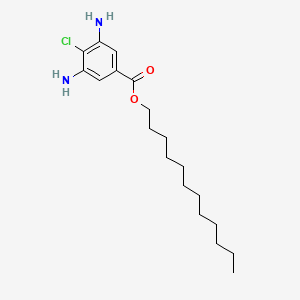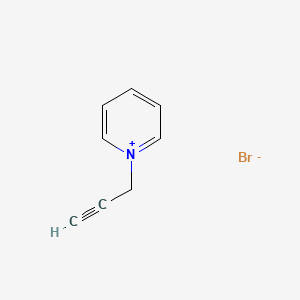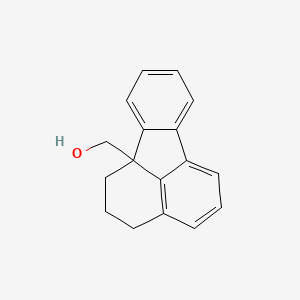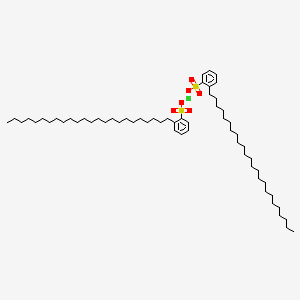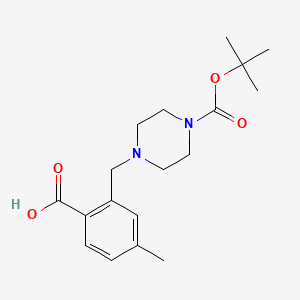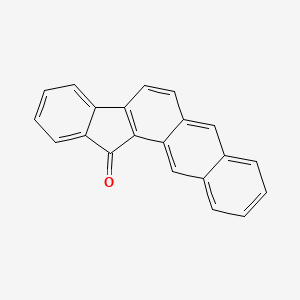
Benzenemethanamine, N-butyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-butyl-3-nitro- is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzenemethanamine, where the amine group is substituted with a butyl group and a nitro group at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-butyl-3-nitro- typically involves a multi-step process:
Nitration: The nitration of benzene to introduce the nitro group at the desired position.
Amination: The conversion of the nitro group to an amine group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can undergo various substitution reactions, including acylation and alkylation.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Acyl chlorides, alkyl halides, and bases like sodium hydroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Major Products:
Oxidation: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted amines.
Reduction: Conversion of the nitro group to an amine group.
Scientific Research Applications
Benzenemethanamine, N-butyl-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-butyl-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amine group, which can then interact with various biological molecules. The butyl group may influence the compound’s lipophilicity and its ability to cross cell membranes.
Comparison with Similar Compounds
- Benzenemethanamine, N,N-dimethyl-
- Benzenemethanamine, N-methyl-
Comparison:
- Benzenemethanamine, N,N-dimethyl- has two methyl groups attached to the amine nitrogen, making it more sterically hindered compared to Benzenemethanamine, N-butyl-3-nitro-.
- Benzenemethanamine, N-methyl- has a single methyl group, making it less bulky and potentially more reactive in certain substitution reactions.
Properties
CAS No. |
62498-74-2 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-7-12-9-10-5-4-6-11(8-10)13(14)15/h4-6,8,12H,2-3,7,9H2,1H3 |
InChI Key |
LFIUBWLELXVDML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



